molecular formula C42H75NO5 B13363937 3,4-Dipentylphenyl 8-((2-hydroxyethyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate

3,4-Dipentylphenyl 8-((2-hydroxyethyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate

Katalognummer: B13363937
Molekulargewicht: 674.0 g/mol
InChI-Schlüssel: VPSYYIQRZTUNEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Dipentylphenyl 8-((2-hydroxyethyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate is a complex organic compound with a unique structure that combines phenyl, hydroxyethyl, and octyloxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dipentylphenyl 8-((2-hydroxyethyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate typically involves multiple steps, starting with the preparation of the phenyl and octanoate components. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield, making the compound suitable for commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Dipentylphenyl 8-((2-hydroxyethyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3,4-Dipentylphenyl 8-((2-hydroxyethyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an additive in various industrial processes.

Wirkmechanismus

The mechanism of action of 3,4-Dipentylphenyl 8-((2-hydroxyethyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,4-Dihydroxyphenethyl glucoside: Known for its antioxidant properties.

    4,4’-Di-tert-butyl-2,2’-dipyridyl: Used as a ligand in coordination chemistry.

Uniqueness

3,4-Dipentylphenyl 8-((2-hydroxyethyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate is unique due to its complex structure, which allows for diverse chemical reactions and applications. Its combination of phenyl, hydroxyethyl, and octyloxy groups provides a versatile platform for further modifications and functionalization.

Eigenschaften

Molekularformel

C42H75NO5

Molekulargewicht

674.0 g/mol

IUPAC-Name

octyl 8-[[8-(3,4-dipentylphenoxy)-8-oxooctyl]-(2-hydroxyethyl)amino]octanoate

InChI

InChI=1S/C42H75NO5/c1-4-7-10-11-18-25-36-47-41(45)28-21-14-12-16-23-32-43(34-35-44)33-24-17-13-15-22-29-42(46)48-40-31-30-38(26-19-8-5-2)39(37-40)27-20-9-6-3/h30-31,37,44H,4-29,32-36H2,1-3H3

InChI-Schlüssel

VPSYYIQRZTUNEE-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC1=CC(=C(C=C1)CCCCC)CCCCC)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.